2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile
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Overview
Description
2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile is a complex organic compound that features a unique azetidine ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a phenylpropanenitrile derivative with an azetidine precursor under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring may be targeted by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile involves its interaction with specific molecular targets. The azetidine ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(3-(methylamino)azetidin-1-yl)-3-phenylpropanenitrile: shares similarities with other azetidine derivatives, such as 2-Methyl-2-(3-(dimethylamino)azetidin-1-yl)-3-phenylpropanenitrile and 2-Methyl-2-(3-(ethylamino)azetidin-1-yl)-3-phenylpropanenitrile.
Uniqueness
The unique aspect of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H19N3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-methyl-2-[3-(methylamino)azetidin-1-yl]-3-phenylpropanenitrile |
InChI |
InChI=1S/C14H19N3/c1-14(11-15,17-9-13(10-17)16-2)8-12-6-4-3-5-7-12/h3-7,13,16H,8-10H2,1-2H3 |
InChI Key |
LLEWAQWPNFUUOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)NC |
Origin of Product |
United States |
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